5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole
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Overview
Description
5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole is a heterocyclic compound that features both an azetidine and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole typically involves the reaction of azetidine derivatives with oxazole precursors. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxazole ring.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of azetidine derivatives.
Scientific Research Applications
5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole involves its interaction with specific molecular targets. The azetidine ring is known for its strain-driven reactivity, which allows it to interact with various biological molecules. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(Azetidin-3-yloxy)-5-methyl-1,2-oxazole: Similar in structure but with a methyl group on the oxazole ring.
5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole: Contains an oxadiazole ring instead of an oxazole ring.
5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole: Similar structure with an ethyl group on the oxadiazole ring.
Uniqueness
5-[(Azetidin-3-yloxy)methyl]-1,2-oxazole is unique due to the combination of the azetidine and oxazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-1,2-oxazole |
InChI |
InChI=1S/C7H10N2O2/c1-2-9-11-6(1)5-10-7-3-8-4-7/h1-2,7-8H,3-5H2 |
InChI Key |
ZXQQCZKDZITFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=NO2 |
Origin of Product |
United States |
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